molecular formula C10H14N2O B13659303 2-Amino-5-isopropylbenzamide

2-Amino-5-isopropylbenzamide

Cat. No.: B13659303
M. Wt: 178.23 g/mol
InChI Key: WKCJLURSZUQTJM-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative, characterized by the presence of an amino group at the second position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-isopropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions typically occur at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and isopropyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

Scientific Research Applications

2-Amino-5-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including cytotoxic effects on tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-isopropylbenzamide is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-5-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

WKCJLURSZUQTJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)N

Origin of Product

United States

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